Tellanylidenestannane

Catalog No.
S1506054
CAS No.
12040-02-7
M.F
SnTe
M. Wt
246.3 g/mol
Availability
In Stock
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Tellanylidenestannane

CAS Number

12040-02-7

Product Name

Tellanylidenestannane

IUPAC Name

tellanylidenetin

Molecular Formula

SnTe

Molecular Weight

246.3 g/mol

InChI

InChI=1S/Sn.Te

InChI Key

WYUZTTNXJUJWQQ-UHFFFAOYSA-N

SMILES

[SnH2]=[Te]

Canonical SMILES

[Sn]=[Te]

Synthesis and Characterization

The first synthesis of tellanylidenestannane was reported in 1998 by K.I. Goldberg et al. []. The compound was prepared by the reaction of bis(trimethylsilyl)tellane with dichlorostannane followed by dehydrohalogenation with triethylamine. Tellanylidenestannane can be purified using various techniques, including sublimation and recrystallization.

Several spectroscopic techniques have been employed to characterize tellanylidenestannane, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and Raman spectroscopy [, ]. These techniques provide valuable information about the molecular structure and bonding of the compound.

Optoelectronic Properties

Tellanylidenestannane exhibits intriguing optoelectronic properties, making it a promising candidate for various applications in optoelectronic devices. One of the key properties is its strong photoluminescence, which refers to the ability of a material to emit light upon absorbing photons. Tellanylidenestannane exhibits bright blue photoluminescence at room temperature, making it a potential candidate for light-emitting diodes (LEDs) [].

Another important property of tellanylidenestannane is its high hole mobility. Hole mobility is a measure of how easily holes, which are positively charged carriers, can move within a material. Tellanylidenestannane exhibits a high hole mobility, suggesting its potential application in organic field-effect transistors (OFETs) [].

Ongoing Research and Future Applications

Research on tellanylidenestannane is ongoing, with scientists exploring its potential for various optoelectronic applications. Current research efforts are focused on:

  • Improving the efficiency and stability of tellanylidenestannane-based LEDs: This involves modifying the molecular structure of the compound to enhance its light-emitting properties and extend its operational lifetime.
  • Developing tellanylidenestannane-based OFETs: Researchers are investigating methods to fabricate OFETs using tellanylidenestannane and exploring its potential for applications in organic electronics.
  • Exploring tellanylidenestannane for other optoelectronic applications: Tellanylidenestannane's unique properties are being investigated for potential applications in solar cells, photodetectors, and other optoelectronic devices.

Tellanylidenestannane, with the chemical formula SnTe\text{SnTe}, is an organometallic compound that features a tellanyl group (R–Te) bonded to a tin atom. This compound is of interest due to its unique structural properties and potential applications in various fields, including materials science and electronics. The tellanyl group contributes to the compound's reactivity and stability, which are essential for its performance in

. Key reactions include:

  • Oxidation: The compound can be oxidized to form higher oxidation states of tin and tellurium, leading to the formation of tin oxides and tellurium oxides.
  • Reduction: Under reducing conditions, tellanylidenestannane can yield lower oxidation states, which may have different properties and reactivities.
  • Substitution Reactions: The compound can undergo substitution reactions where the tellanyl group can be replaced by other functional groups or ligands, allowing for the synthesis of new derivatives with tailored properties.

These reactions are influenced by various factors including temperature, solvent, and the presence of catalysts.

  • Antimicrobial Properties: Some tin and tellurium compounds exhibit antimicrobial activity, suggesting that tellanylidenestannane could have applications in pharmaceuticals or as antimicrobial agents.
  • Toxicity Studies: The toxicity profiles of organotin compounds are well-documented, indicating that careful evaluation is necessary when considering biological applications .

Tellanylidenestannane can be synthesized through several methods:

  • Direct Reaction: A common method involves the direct reaction between tin halides and tellurium sources under controlled conditions to form the desired compound.
  • Organometallic Synthesis: Utilizing organometallic chemistry techniques, such as reacting organotin reagents with tellurium-containing reagents, can yield high-purity tellanylidenestannane.
  • Hydrothermal Synthesis: This method involves synthesizing the compound under high temperature and pressure conditions in an aqueous environment, which can enhance yield and purity.

Tellanylidenestannane has several promising applications:

  • Electronics: Due to its semiconductor properties, it may be used in electronic devices and sensors.
  • Materials Science: The compound's unique properties make it suitable for developing new materials with specific electrical or optical characteristics.
  • Catalysis: Its reactivity allows it to serve as a catalyst in various organic transformations .

Interaction studies involving tellanylidenestannane focus on its reactivity with other chemical species. These studies help elucidate:

  • Reactivity Patterns: Understanding how this compound interacts with different substrates can inform its use in synthetic chemistry.
  • Stability Assessments: Evaluating how stable the compound is under various conditions (e.g., temperature, pH) is crucial for its practical applications.

Such studies are essential for determining the feasibility of using tellanylidenestannane in industrial processes or as a precursor for more complex compounds .

Several compounds share structural or functional similarities with tellanylidenestannane. Here are some notable examples:

Compound NameChemical FormulaKey Features
Tin(II) TellurideSnTeA binary compound known for its semiconductor properties.
Dimethyltin Telluride(CH₃)₂SnTeAn organotin compound with potential biological activity.
Tellurium DioxideTeO₂An oxide of tellurium used in ceramics and optics.
Bismuth TellurideBi₂Te₃A thermoelectric material widely studied for energy applications.

Uniqueness of Tellanylidenestannane

Tellanylidenestannane stands out due to its specific combination of tin and tellurium functionalities, allowing it to participate in unique

Electronic Band Structure Theory

The electronic band structure of tellanylidenestannane arises from its crystalline lattice symmetry and the hybridization of tin (Sn) and tellurium (Te) atomic orbitals. In an infinite crystal lattice, the overlap of Sn-5p and Te-5p orbitals generates a continuum of energy levels, forming valence and conduction bands separated by a narrow bandgap [3] [5]. Unlike molecular orbitals in finite systems, the periodicity of SnTe’s crystal structure necessitates a description using Bloch’s theorem, where electron wavefunctions adopt the form $$ \psi{n,\mathbf{k}}(\mathbf{r}) = e^{i\mathbf{k} \cdot \mathbf{r}} u{n,\mathbf{k}}(\mathbf{r}) $$, with $$ u_{n,\mathbf{k}} $$ exhibiting the lattice’s periodicity [3].

The band structure of SnTe along high-symmetry directions in the Brillouin zone reveals a parabolic dispersion near the Γ-point, characteristic of semiconducting behavior. However, deviations from parabolicity at the zone edges (e.g., L-points) indicate strong spin-orbit coupling effects [5]. Computational models using density functional theory (DFT) predict a direct bandgap of approximately 0.3 eV at the L-point, though experimental measurements often report smaller values due to intrinsic defects and stoichiometric variations [5].

A critical feature of SnTe’s band structure is its band inversion mechanism. In bulk SnTe, the conduction band minima (derived from Sn-5p orbitals) and valence band maxima (Te-5p orbitals) invert at specific k-points, a phenomenon stabilized by strong spin-orbit interactions [5]. This inversion underpins the material’s topological properties, as discussed in subsequent sections.

Topological Properties as a Crystalline Insulator

Tellanylidenestannane is a prototypical topological crystalline insulator (TCI), a phase of matter where metallic surface states are protected by crystalline mirror symmetry rather than time-reversal symmetry [5]. Unlike conventional topological insulators (e.g., Bi$$2$$Se$$3$$), SnTe’s surface states arise from the crystal’s mirror planes, which enforce degeneracies in the electronic spectrum. Angle-resolved photoemission spectroscopy (ARPES) experiments confirm the existence of Dirac-like surface states near the $$\bar{X}$$ points of the surface Brillouin zone, with linear dispersion and spin-momentum locking [5].

The topological protection in SnTe manifests as robust surface conductivity even in the presence of non-magnetic impurities. This resilience stems from the mirror symmetry’s constraint on backscattering processes, which preserves the phase coherence of surface electrons [5]. Comparative studies with lead telluride (PbTe) highlight the uniqueness of SnTe: PbTe, lacking band inversion, exhibits a trivial insulating phase without protected surface states [5].

Quantum Mechanical Models for Tellanylidenestannane Behavior

The electronic behavior of SnTe is modeled through a combination of k·p perturbation theory and tight-binding approximations. The k·p approach, expanded around the L-point, captures the band inversion and spin-orbit coupling effects through a Hamiltonian of the form:

$$
H(\mathbf{k}) = \epsilon_0(\mathbf{k}) + \mathbf{d}(\mathbf{k}) \cdot \mathbf{\sigma}
$$

where $$ \mathbf{\sigma} $$ represents the Pauli matrices, and $$ \mathbf{d}(\mathbf{k}) $$ encodes the spin-orbit interaction and crystal field terms [3] [5]. This model predicts anisotropic effective masses for electrons and holes, consistent with SnTe’s observed electrical anisotropy.

Tight-binding models further elucidate the role of Sn and Te sublattices in forming hybridized bands. By considering nearest-neighbor hopping integrals between Sn-5p and Te-5p orbitals, these models reproduce the bandgap and Dirac surface states observed experimentally [3]. Additionally, Green’s function methods quantify the density of states (DOS) near the Fermi level, revealing van Hove singularities at critical energies where the band curvature changes sign [3].

High-temperature synthesis methods constitute the most established approaches for tellanylidenestannane production, offering direct pathways to achieve high-purity crystalline materials. These methodologies leverage thermal energy to facilitate the direct reaction between elemental tin and tellurium precursors .

Direct Element Combination Methods

The fundamental high-temperature approach involves the direct reaction of elemental tin with tellurium at elevated temperatures, typically ranging from 600°C to 800°C . This method enables the formation of tellanylidenestannane through the controlled atmosphere reaction:

Sn(s) + Te(s) → SnTe(s)

The synthesis requires precise temperature control within a controlled atmosphere to prevent oxidation. Research demonstrates that optimal formation occurs at temperatures around 780°C, corresponding to the melting point of tellanylidenestannane [1] [2]. The reaction proceeds through solid-state diffusion mechanisms, with typical reaction times extending from 2 to 12 hours depending on the particle size and desired crystallinity .

Vapor Transport Synthesis

Vapor transport methods represent an advanced high-temperature approach, utilizing controlled vapor phase reactions to achieve exceptional purity levels . This technique involves heating the precursor materials in a sealed ampoule under controlled atmosphere conditions, enabling the transport of volatile species and subsequent crystallization at cooler zones.

The vapor transport process operates within temperature ranges of 800°C to 1000°C, with temperature gradients carefully maintained to control nucleation and growth rates . This methodology achieves yields ranging from 90% to 98%, representing one of the highest efficiency approaches for tellanylidenestannane synthesis .

Thermal Shock Synthesis

Recent developments in rapid thermal processing have introduced thermal shock synthesis as a novel high-temperature approach [4]. This method involves extremely rapid heating rates of approximately 400,000 K/s, reaching temperatures up to 3000 K within milliseconds [4]. The rapid thermal shock enables in situ synthesis of tellanylidenestannane nanoparticles with controlled size distributions.

The thermal shock process demonstrates several advantages including reduced reaction times (5 milliseconds), prevention of particle agglomeration, and achievement of narrow size distributions [4]. However, this approach requires specialized equipment and careful safety protocols due to the extreme conditions involved [4].

Flame Melting Synthesis

Flame melting represents a bulk synthesis approach suitable for large-scale production of tellanylidenestannane [5]. This method involves direct melting of stoichiometric amounts of tin and tellurium in high-temperature flames, typically operating at 1000°C to 1500°C [5].

The flame melting process enables rapid synthesis with reaction times of 30 to 60 minutes, making it cost-effective for bulk production [5]. Research indicates that flame-melted tellanylidenestannane exhibits excellent thermoelectric properties, with reported ZT values reaching 0.17 for nanostructured materials [5].

Solution-Based Synthetic Routes

Solution-based synthesis methods offer significant advantages in terms of morphological control, mild reaction conditions, and scalability. These approaches utilize liquid-phase reactions to achieve tellanylidenestannane formation under more controlled environments compared to high-temperature methods.

Hydrothermal Synthesis

Hydrothermal synthesis represents the most extensively studied solution-based approach for tellanylidenestannane production [6] [7]. This method utilizes aqueous solutions under elevated temperature and pressure conditions within autoclave systems [6] [7].

The hydrothermal process typically employs tin chloride dihydrate (SnCl₂·2H₂O) and tellurium dioxide (TeO₂) as precursors, with hydrazine hydrate serving as the reducing agent [6] [7]. The reaction proceeds according to the following mechanism:

SnCl₂·2H₂O + TeO₂ + N₂H₄·H₂O → SnTe + by-products

Optimal synthesis conditions involve temperatures ranging from 100°C to 180°C, with reaction times extending from 12 to 24 hours [6] [7]. The hydrothermal approach enables the formation of tellanylidenestannane with distinctive spherical morphologies, as confirmed through field emission scanning electron microscopy [7].

Research demonstrates that hydrothermal synthesis yields range from 70% to 85%, with the ability to control particle size and morphology through adjustment of reaction parameters [6] [7]. The process offers advantages including mild reaction conditions, shape control capabilities, and reproducible results [6] [7].

Solvothermal Methods

Solvothermal synthesis extends the hydrothermal approach through the utilization of non-aqueous solvents, enabling enhanced control over reaction kinetics and product morphology [6]. This method employs organic solvents such as ethylene glycol or dimethylformamide under elevated temperature and pressure conditions.

The solvothermal process operates within temperature ranges of 180°C to 220°C, with reaction times typically spanning 3 to 18 hours [6]. The method achieves yields of 75% to 90%, with the ability to produce tellanylidenestannane with controlled morphologies including octahedral and plate-like structures [6].

Advantages of solvothermal synthesis include controlled morphology, reproducible results, and the ability to incorporate dopants during synthesis. However, limitations include the requirement for organic solvents and associated waste generation concerns [6].

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents an emerging solution-based approach that utilizes microwave heating to accelerate reaction kinetics [6]. This method enables rapid synthesis with significantly reduced reaction times compared to conventional hydrothermal approaches.

The microwave-assisted process operates at temperatures of 100°C to 200°C, with reaction times reduced to 1 to 6 hours [6]. The method achieves yields of 65% to 80%, with the advantage of energy efficiency and rapid synthesis [6]. However, specialized microwave equipment is required, and scale-up considerations present challenges [6].

Chemical Precipitation Methods

Chemical precipitation offers a room-temperature solution-based approach for tellanylidenestannane synthesis [8] [9]. This method involves the controlled precipitation of tellanylidenestannane from solution through the reaction of soluble tin and tellurium precursors.

The precipitation process typically employs sodium borohydride (NaBH₄) as a reducing agent to generate telluride species from elemental tellurium, followed by reaction with tin halides [8] [9]. The reaction mechanism proceeds through:

Te + NaBH₄ → Na₂Te + by-products
Na₂Te + SnCl₂ → SnTe + NaCl

This approach enables synthesis under mild conditions with reaction times of 1 to 5 hours [8] [9]. Yields typically range from 60% to 80%, with advantages including simplicity and mild reaction conditions [8] [9].

Emerging Green Chemistry Approaches for Tellanylidenestannane Synthesis

The development of environmentally sustainable synthesis methods for tellanylidenestannane represents a critical area of research, driven by increasing environmental awareness and regulatory requirements [10] [11] [12]. Green chemistry approaches focus on minimizing environmental impact while maintaining synthesis efficiency and product quality.

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis represents a prominent green chemistry approach that eliminates the need for organic solvents through mechanical activation of solid precursors [13]. This method utilizes ball milling techniques to achieve intimate mixing and reaction between tin and tellurium precursors.

The mechanochemical process operates at room temperature with milling times ranging from 1 to 5 hours [13]. Research demonstrates that this approach achieves yields of 60% to 80%, with the significant advantage of being completely solvent-free [13]. The method enables the synthesis of tellanylidenestannane nanoparticles with controlled size distributions.

Advantages of mechanochemical synthesis include elimination of hazardous solvents, simple equipment requirements, and scalability [13]. However, limitations include potential incomplete conversion and the presence of impurities from milling media [13].

Water-Based Green Synthesis

Water-based synthesis approaches represent a fundamental green chemistry strategy that replaces hazardous organic solvents with water as the primary reaction medium [10] [11]. These methods utilize aqueous solutions of tin and tellurium precursors under controlled pH conditions.

The water-based process typically employs environmentally benign reducing agents such as ascorbic acid or glucose, operating at temperatures of 80°C to 120°C [10] [11]. Reaction times range from 2 to 8 hours, with yields achieving 70% to 85% [10] [11].

Research indicates that water-based synthesis can be enhanced through the addition of biocompatible surfactants or stabilizing agents, enabling morphological control while maintaining environmental compatibility [10] [11].

Microwave-Assisted Green Synthesis

Microwave-assisted synthesis represents an energy-efficient green chemistry approach that reduces reaction times and energy consumption [10] [11]. This method utilizes microwave heating to accelerate reaction kinetics while maintaining mild reaction conditions.

The microwave-assisted green process operates at temperatures of 100°C to 150°C, with reaction times reduced to 30 minutes to 2 hours [10] [11]. Energy consumption is significantly reduced compared to conventional heating methods, contributing to lower carbon footprint [10] [11].

Yields of 75% to 90% are achievable through microwave-assisted green synthesis, with advantages including rapid synthesis, energy efficiency, and reduced environmental impact [10] [11].

Biogenic Synthesis Approaches

Emerging biogenic synthesis methods utilize biological systems or bio-derived materials as reducing agents or templates for tellanylidenestannane formation [10] [11]. These approaches represent the frontier of green chemistry, utilizing plant extracts, microorganisms, or biomolecules.

Biogenic synthesis typically operates at temperatures of 60°C to 100°C, with reaction times extending from 4 to 24 hours [10] [11]. While yields are currently lower (40% to 60%), the approach offers excellent environmental compatibility and potential for sustainable production [10] [11].

Research in biogenic synthesis focuses on optimization of biological reducing agents, understanding of formation mechanisms, and scale-up considerations [10] [11].

Quality Control and Purity Assessment Protocols

Comprehensive quality control and purity assessment protocols are essential for ensuring the consistency and reliability of tellanylidenestannane synthesis [14] [15] [16]. These protocols encompass multiple analytical techniques to evaluate chemical purity, structural integrity, and functional properties.

Structural Characterization Methods

Structural characterization represents the foundation of quality control for tellanylidenestannane synthesis [17] [18]. X-ray diffraction (XRD) analysis serves as the primary technique for phase identification and purity assessment [1] [2].

XRD analysis enables the identification of the characteristic rock salt structure of tellanylidenestannane, with typical diffraction patterns showing peaks at 2θ values corresponding to (200), (220), and (400) reflections [1] [2]. Phase purity specifications require ≥95% tellanylidenestannane phase content, with impurity phases identified through peak analysis [1] [2].

Raman spectroscopy provides complementary structural information, enabling the identification of vibrational modes characteristic of tellanylidenestannane [17]. The technique offers high sensitivity for detecting structural defects and impurity phases.

Elemental Composition Analysis

Elemental composition analysis ensures stoichiometric accuracy and identifies impurity elements [18] [19]. Multiple analytical techniques are employed to provide comprehensive compositional information.

Elemental analysis through combustion techniques provides precise determination of tin and tellurium content [18] [19]. Specifications require Sn:Te ratios of 1:1 ±2%, with total impurity levels maintained below 1.0% [18] [19].

Energy dispersive X-ray spectroscopy (EDX) enables rapid elemental analysis with spatial resolution [17] [18]. The technique provides semi-quantitative analysis with accuracy of ±5-10%, suitable for routine quality control [17] [18].

Inductively coupled plasma optical emission spectroscopy (ICP-OES) offers high precision elemental analysis with detection limits of 0.1-1 wt% [18] [19]. This technique serves as the primary method for trace impurity analysis.

Morphological and Surface Analysis

Morphological characterization ensures consistency in particle size, shape, and surface properties [17] [18]. Scanning electron microscopy (SEM) provides detailed morphological information with resolution down to 10 nm [17] [18].

Particle size distribution analysis through dynamic light scattering (DLS) enables quantitative assessment of size uniformity [20]. Specifications typically require d50 values of 100-500 nm with relative standard deviation ≤10% [20].

Surface area analysis through Brunauer-Emmett-Teller (BET) methods provides specific surface area measurements [17] [18]. Typical specifications range from 10-100 m²/g depending on the intended application [17] [18].

Thermal Analysis and Stability Assessment

Thermal analysis techniques evaluate the thermal stability and purity of tellanylidenestannane [21] [22]. Thermogravimetric analysis (TGA) determines thermal decomposition behavior and moisture content [21] [22].

TGA analysis reveals that high-purity tellanylidenestannane exhibits stability up to 600°C under inert atmosphere [21] [22]. Moisture content specifications require ≤0.5% water content to prevent hydrolysis [21] [22].

Differential scanning calorimetry (DSC) identifies phase transitions and thermal events [21] [22]. The technique enables detection of impurity phases through characteristic melting or decomposition peaks [21] [22].

Functional Property Evaluation

Functional property evaluation ensures that synthesized tellanylidenestannane meets performance requirements for specific applications [5] [23]. Electrical conductivity measurements verify semiconductor properties [5] [23].

Thermoelectric property assessment includes Seebeck coefficient, electrical conductivity, and thermal conductivity measurements [5] [23]. These properties determine the figure of merit (ZT) for thermoelectric applications [5] [23].

Electrochemical analysis evaluates the material's performance in electrochemical applications [23]. Cyclic voltammetry and impedance spectroscopy provide insights into charge transfer properties [23].

Statistical Quality Control

Statistical quality control methods ensure consistency across production batches [14] [16]. Control charts monitor critical quality parameters over time, enabling early detection of process variations [14] [16].

Acceptance sampling plans define the frequency and extent of quality testing [14] [16]. Critical parameters such as chemical purity and phase purity require testing of every batch, while morphological properties may be tested on reduced frequency [14] [16].

Quality assurance protocols include method validation, instrument calibration, and reference standard preparation [14] [16]. These protocols ensure the reliability and accuracy of analytical results [14] [16].

Physical Description

Grey odorless crystalline solid; [MSDSonline]

Exact Mass

249.808425 g/mol

Monoisotopic Mass

249.808425 g/mol

Heavy Atom Count

2

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

12040-02-7

Wikipedia

Tin(II) telluride
Tin telluride

General Manufacturing Information

Tin telluride (SnTe): ACTIVE

Dates

Last modified: 04-14-2024

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